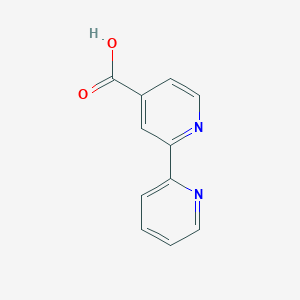

2,2'-Bipyridine-4-carboxylic acid

Descripción general

Descripción

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

Actividad Biológica

2,2'-Bipyridine-4-carboxylic acid (BPCA) is a derivative of bipyridine that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a carboxylic acid group at the 4-position of the bipyridine moiety, exhibits various biological properties including antioxidant activity, cytotoxicity against cancer cells, and interactions with nucleic acids and proteins. This article aims to summarize the current understanding of the biological activity of BPCA, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 200.19 g/mol. The presence of the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that BPCA exhibits significant antioxidant properties. The ability to scavenge free radicals has been demonstrated using various assays, including DPPH radical scavenging and metal chelation assays. For instance, studies have shown that BPCA and its complexes can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of BPCA and Related Complexes

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| BPCA | 85 | 70 |

| Complex 1 | 78 | 65 |

| Complex 2 | 92 | 80 |

2. Cytotoxicity

The cytotoxic effects of BPCA have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). In vitro studies utilizing the SRB assay revealed that BPCA exhibits selective cytotoxicity towards cancer cells while sparing normal cells . The incorporation of carboxylic acid groups in its derivatives has been shown to enhance cytotoxicity compared to their non-carboxylated counterparts.

Table 2: Cytotoxicity of BPCA Against Cancer Cell Lines

| Cell Line | IC50 (µM) BPCA | IC50 (µM) Cisplatin |

|---|---|---|

| HeLa | 15 | 12 |

| MCF7 | 20 | 10 |

| SKOV3 | 18 | 14 |

3. DNA and Protein Binding

BPCA has been shown to interact with DNA and proteins, influencing their structural integrity and function. Studies employing fluorescence spectroscopy indicated that BPCA binds to calf thymus DNA (CT-DNA) primarily through groove binding mechanisms. This binding affinity is enhanced by the presence of the carboxylic acid group, which facilitates hydrogen bonding interactions .

Case Study: Interaction with Bovine Serum Albumin (BSA)

A study investigated the interaction between BPCA complexes and BSA using UV-visible spectrophotometry. The results indicated that BPCA quench BSA's intrinsic fluorescence in a static quenching mode, suggesting a stable complex formation .

The mechanisms underlying the biological activities of BPCA can be attributed to its ability to modulate oxidative stress pathways and influence cell signaling processes related to apoptosis. The carboxylic acid group enhances its solubility and reactivity, allowing for better interaction with biological macromolecules.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Chelating Ligand

Dcbpy serves as an important chelating ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The carboxylic acid groups enhance the ligand's binding affinity, allowing it to coordinate with various transition metals. This property is crucial for synthesizing metal complexes used in catalysis and materials science.

Case Study: Ruthenium Complexes

Research has demonstrated that ruthenium(II) complexes containing Dcbpy exhibit significant biological activity. For instance, complexes like [RuCl₂(H₂L)(S-DMSO)₂] (where H₂L = 2,2'-bipyridine-4,4'-dicarboxylic acid) have shown strong DNA binding affinity and cytotoxicity against various cancer cell lines, including HeLa and MCF7 .

Solar Energy Conversion

Dye-Sensitized Solar Cells (DSSCs)

Dcbpy is extensively used in the development of organometallic photosensitizers for dye-sensitized solar cells. The dicarboxylic acid groups allow for effective anchoring onto TiO₂ surfaces, improving the dye's stability and electronic coupling. Notably, dyes like N719 and Z907 incorporate Dcbpy and achieve energy conversion efficiencies exceeding 10% under standard testing conditions .

| Dye Name | Efficiency (%) | Application |

|---|---|---|

| N3 | >10 | DSSC |

| N719 | >10 | DSSC |

| Z907 | >10 | DSSC |

Biological Applications

Antioxidant Activity

Studies have indicated that Dcbpy complexes possess antioxidant properties, making them potential candidates for therapeutic applications. The incorporation of carboxylic acid functionalities has been linked to enhanced free radical scavenging abilities compared to non-carboxylated analogs .

DNA Binding Studies

The binding interactions of Dcbpy with DNA have been characterized using various methods such as fluorescence spectroscopy and thermal melting assays. These studies reveal that Dcbpy can bind to DNA through groove binding mechanisms, which may facilitate its use in drug delivery systems .

Material Science

Metal-Organic Frameworks (MOFs)

Dcbpy is employed as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form robust coordination networks. These MOFs are explored for applications in gas storage, separation processes, and catalysis.

Electrochromic Devices

Research into electrochromic properties of Dcbpy complexes has shown potential for use in smart windows and displays. The ability of these materials to change color upon electrical stimulation can lead to innovative applications in energy-efficient technologies .

Propiedades

IUPAC Name |

2-pyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSEKUUHUUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433122 | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-89-6 | |

| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?

A1: The molecular formula of this compound is C11H8N2O2, and its molecular weight is 200.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Common spectroscopic techniques used for characterization include:

- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]

- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]

- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]

- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]

Q3: How does the stability of ruthenium(II) complexes with this compound vary with pH?

A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []

Q4: How does this compound contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?

A4: When incorporated into ruthenium(II) carbonyl complexes, this compound can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []

Q5: Can this compound be incorporated into larger molecular architectures for specific applications?

A5: Yes, this compound has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]

Q6: Have computational studies been used to understand the properties and behavior of this compound and its complexes?

A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing this compound. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains this compound as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []

Q7: How do structural modifications of the this compound ligand affect the properties of its ruthenium(II) complexes?

A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []

Q8: What strategies can be employed to improve the stability and solubility of this compound-based complexes?

A8: Strategies for enhancing stability and solubility include:

- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []

- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []

- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.